molecular formula C16H34O7 B15161026 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL CAS No. 672305-33-8

16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL

Cat. No.: B15161026
CAS No.: 672305-33-8
M. Wt: 338.44 g/mol
InChI Key: ZOKHMQUCMHUJMS-UHFFFAOYSA-N
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Description

16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL is a chemical compound with the molecular formula C16H34O7 It is a member of the polyether family, characterized by multiple ether linkages in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL typically involves the reaction of ethylene oxide with a suitable alcohol under controlled conditions. The process may include multiple steps of ethoxylation, where ethylene oxide is added to the alcohol in the presence of a catalyst, such as potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through continuous processes involving large-scale reactors. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product. The compound is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ether linkages in the compound can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce various alcohols.

Scientific Research Applications

16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex polyether structures.

    Biology: The compound is employed in the study of biological membranes and as a surfactant in biochemical assays.

    Industry: The compound is used in the production of lubricants, detergents, and other industrial products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and solubility of other compounds, making it useful in various applications. The compound’s ability to form hydrogen bonds and interact with hydrophobic and hydrophilic regions of molecules is key to its functionality.

Comparison with Similar Compounds

Similar Compounds

    3,6,9,12,15-Pentaoxanonadecan-1-ol: Similar in structure but lacks the ethoxy group at the 16th position.

    Pentaethylene glycol monobutyl ether: Another polyether compound with similar properties but different chain length and substituents.

Uniqueness

16-Ethoxy-3,6,9,12,17-pentaoxanonadecan-1-OL is unique due to its specific arrangement of ether linkages and the presence of the ethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

672305-33-8

Molecular Formula

C16H34O7

Molecular Weight

338.44 g/mol

IUPAC Name

2-[2-[2-[2-(4,4-diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C16H34O7/c1-3-22-16(23-4-2)6-5-8-18-10-12-20-14-15-21-13-11-19-9-7-17/h16-17H,3-15H2,1-2H3

InChI Key

ZOKHMQUCMHUJMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCOCCOCCOCCOCCO)OCC

Origin of Product

United States

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